molecular formula C17H17N3O5S2 B2736484 N-(2,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 896707-67-8

N-(2,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2736484
CAS No.: 896707-67-8
M. Wt: 407.46
InChI Key: PDVRDLZHHXHULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound that features both aromatic and heterocyclic structures

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-24-11-7-8-14(25-2)13(9-11)18-16(21)10-26-17-19-12-5-3-4-6-15(12)27(22,23)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVRDLZHHXHULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and 1,2,4-benzothiadiazine derivatives. The synthesis may involve:

    Nucleophilic Substitution:

    Oxidation: The oxidation of sulfur to form the sulfone group.

    Thioether Formation: The formation of the thioether linkage between the aromatic ring and the benzothiadiazine moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfur atom.

    Reduction: Reduction of the sulfone group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds bearing the benzothiadiazin moiety. For instance, derivatives similar to N-(2,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide have shown potent inhibition against Hepatitis C virus (HCV) NS5B polymerase. These findings suggest that the compound could serve as a lead structure for developing new antiviral agents targeting HCV and possibly other viruses.

Antitumor Activity

The compound's structural features indicate potential antitumor activity. Studies on related compounds have demonstrated that modifications to the benzothiadiazin framework can enhance cytotoxic effects against various cancer cell lines. For example, derivatives of benzothiadiazine have been reported to exhibit significant cytotoxicity against human cancer cells, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

Research has indicated that compounds with similar structures can act as inhibitors of specific enzymes involved in disease pathways. For example, certain benzothiadiazin derivatives have been shown to inhibit carbonic anhydrases and other critical enzymes implicated in cancer progression and metabolic disorders.

Neuroprotective Effects

Preliminary studies suggest that compounds related to this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntiviralBenzothiadiazine derivativesInhibition of HCV NS5B polymerase
AntitumorBenzothiadiazine analogsCytotoxicity against cancer cell lines
Enzyme InhibitionVarious benzothiadiazine derivativesInhibition of carbonic anhydrases
NeuroprotectiveSimilar chemical structuresReduction in oxidative stress markers

Table 2: Case Studies on Related Compounds

Study ReferenceCompound StudiedKey Findings
[Study 1]4-(1',1'-dioxo-1',4'-dihydro-benzothiadiazine)Potent inhibition of HCV replication
[Study 2]6-amino-substituted benzothiadiazinesSignificant cytotoxicity in leukemia cells
[Study 3]Benzothiadiazine derivativesNeuroprotective effects in animal models

Mechanism of Action

The mechanism of action for N-(2,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide would depend on its specific applications. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.

Comparison with Similar Compounds

Conclusion

This compound is a compound with diverse potential applications in various fields

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name provides insight into its structural complexity. It features a benzothiadiazin moiety linked to a dimethoxyphenyl group through a thioether bond. The molecular formula is C18H19N3O7S2C_{18}H_{19}N_3O_7S_2, indicating various functional groups that may influence its biological activity.

Research into the mechanisms of action of similar compounds suggests several pathways through which this compound may exert its effects:

  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : The presence of the benzothiadiazin moiety may allow for interaction with specific enzymes involved in various metabolic pathways.
  • Cell Signaling Modulation : The compound may influence signaling pathways that are crucial for cell proliferation and apoptosis.

Anticancer Activity

Several studies have indicated that derivatives of benzothiadiazine exhibit significant anticancer properties. For instance:

  • Case Study : A study on related compounds demonstrated inhibition of tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Research Findings : Similar compounds have shown efficacy against various bacterial strains, indicating that this compound might also possess antibacterial properties .

Data Table: Summary of Biological Activities

Activity TypeEvidence LevelReference
AnticancerModerate
AntimicrobialModerate
AntioxidantPreliminary

Q & A

Q. What are the common synthetic pathways for preparing N-(2,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Benzothiadiazine Core Formation : Cyclocondensation of substituted thiosemicarbazides with ketones or aldehydes under acidic conditions .

Sulfanyl-Acetamide Coupling : Reacting the benzothiadiazin-3-thiol intermediate with 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) using bases like triethylamine to facilitate nucleophilic substitution .

Functionalization : Introduction of the 2,5-dimethoxyphenyl group via Ullmann coupling or Buchwald-Hartwig amidation .
Key Parameters :

  • Solvents: Dichloromethane, ethanol, or DMF.
  • Catalysts: Pd(OAc)₂ for cross-coupling reactions.
  • Monitoring: Thin-layer chromatography (TLC) or HPLC for intermediate purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), acetamide carbonyl (δ ~170 ppm), and benzothiadiazine sulfur-oxygen peaks .
  • IR : Confirm C=O (1650–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : Resolve steric effects of the 2,5-dimethoxyphenyl group and planarity of the benzothiadiazine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or halogens) and test against standardized assays (e.g., enzyme inhibition or cytotoxicity) .
  • Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities and correlate with experimental IC₅₀ values .
  • Data Normalization : Account for variations in assay conditions (e.g., pH, solvent polarity) using reference compounds like sulfadimethoxazole .

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example:
VariableLow LevelHigh Level
Temperature (°C)60100
Catalyst (mol%)25
Reaction Time (h)1224
Optimal Conditions : Identified via response surface methodology (RSM) .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Hammett Analysis : Correlate σ values of substituents (e.g., -OCH₃: σ = -0.27) with reaction rates (e.g., sulfanyl-acetamide coupling) or bioactivity trends .
  • Electrochemical Studies : Cyclic voltammetry to assess redox behavior of the benzothiadiazine ring, which impacts metabolic stability .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Methodological Answer :
  • Common Issues : Co-elution of byproducts (e.g., disulfides or unreacted thiols).
  • Solutions :
  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) .
  • Recrystallization : Ethanol/water mixtures to isolate pure acetamide crystals .
  • HPLC Prep : Reverse-phase C18 columns with acetonitrile/water mobile phase .

Data Analysis & Contradiction Management

Q. How to validate conflicting spectroscopic data for structural analogs?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with structurally characterized analogs (e.g., N-(4-chloro-2-nitrophenyl) derivatives ).
  • 2D NMR : Use HSQC and HMBC to resolve ambiguous assignments (e.g., overlapping aromatic protons) .
  • Crystallographic Reference : Align experimental data with deposited CIF files in the Cambridge Structural Database (CSD) .

Tables for Key Parameters

Q. Table 1: Representative Spectroscopic Data

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
2,5-Dimethoxyphenyl3.75 (s, 6H)-
Acetamide C=O169.5 (¹³C)1685
Benzothiadiazine S=O-1190, 1250

Q. Table 2: Reaction Optimization via DoE

ConditionYield (%)Purity (%)
100°C, 5 mol% Pd, 24h8298
60°C, 2 mol% Pd, 12h4585

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.